molecular formula C6H7N3S B12704356 Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- CAS No. 82608-20-6

Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl-

Cat. No.: B12704356
CAS No.: 82608-20-6
M. Wt: 153.21 g/mol
InChI Key: LAOSUHUYFREMGV-UHFFFAOYSA-N
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Description

Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- is a heterocyclic compound that features a fused thiazole and pyridazine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of Thiazolo(4,5-c)pyridazine, 6,7-dihydro-3-methyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains . The exact pathways and targets depend on the specific biological activity being investigated.

Properties

CAS No.

82608-20-6

Molecular Formula

C6H7N3S

Molecular Weight

153.21 g/mol

IUPAC Name

3-methyl-6,7-dihydro-[1,3]thiazolo[4,5-c]pyridazine

InChI

InChI=1S/C6H7N3S/c1-4-2-5-6(9-8-4)7-3-10-5/h2H,3H2,1H3,(H,7,9)

InChI Key

LAOSUHUYFREMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NCS2)N=N1

Origin of Product

United States

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